



Application Note & Protocol: Mass Spectrometry-Based Quantification of KT-474-Induced IRAK4 Degradation

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Compound of Interest		
Compound Name:	KT-474	
Cat. No.:	B11931303	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

KT-474 is a potent and selective oral heterobifunctional degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] By inducing the degradation of IRAK4, KT-474 effectively blocks both its kinase and scaffolding functions, which are critical for signaling pathways mediated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][3][4] Dysregulation of these pathways is implicated in numerous autoimmune and inflammatory diseases.[5] Accurate and robust quantification of IRAK4 protein loss upon KT-474 treatment is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for understanding the drug's mechanism of action. This application note provides a detailed protocol for the quantification of KT-474-induced IRAK4 degradation using targeted mass spectrometry.

Mechanism of Action of **KT-474**

KT-474 is a proteolysis-targeting chimera (PROTAC) that functions by forming a ternary complex with IRAK4 and the E3 ubiquitin ligase cereblon (CRBN).[6] This proximity induces the polyubiquitination of IRAK4, marking it for degradation by the proteasome.[1][6] This targeted protein degradation approach offers a therapeutic advantage over traditional kinase inhibitors by eliminating the entire protein, thereby abrogating both its catalytic and non-catalytic scaffolding functions.[1]



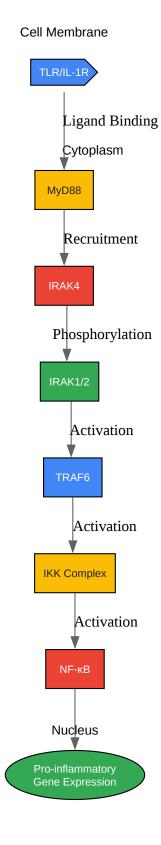




IRAK4 Signaling Pathway

IRAK4 is a critical upstream kinase in the Myddosome signaling complex, which is activated by TLRs and IL-1Rs.[7][8] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex and autophosphorylates, leading to the activation of downstream signaling cascades, including the NF-κB pathway, which drives the production of pro-inflammatory cytokines.[1][5][9]





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Caption: Simplified IRAK4 signaling pathway.



Quantitative Data Summary

The following table summarizes the quantitative data on IRAK4 degradation by **KT-474** as measured by mass spectrometry in human peripheral blood mononuclear cells (PBMCs).

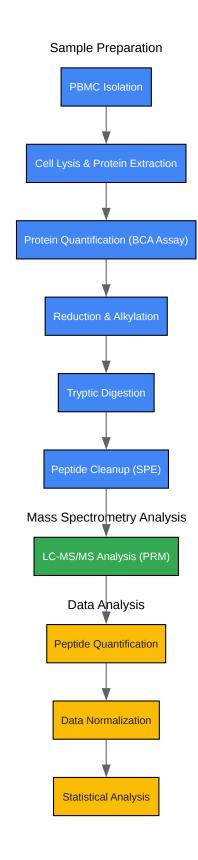
Dose of KT-474	Mean IRAK4 Reduction (PBMCs)	Citation
25-1600 mg (single dose)	26% to 96%	[1]
25-200 mg (once daily)	92% to 98%	[1]
200 mg (twice weekly)	92%	[1]
600-1600 mg (single dose)	≥93%	[10]
50-200 mg (14 daily doses)	≥95%	[10]

Experimental Protocol: Targeted Mass Spectrometry

This protocol outlines the steps for quantifying IRAK4 protein levels in human PBMCs following treatment with **KT-474** using a targeted mass spectrometry approach, such as Parallel Reaction Monitoring (PRM).

1. Experimental Workflow





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